molecular formula C21H25N5 B2977997 1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415521-36-5

1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2977997
CAS RN: 2415521-36-5
M. Wt: 347.466
InChI Key: LFKCYIBKNSVUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is characterized by its fused ring system, including a benzimidazole moiety and a cyclopenta[d]pyrimidine ring. The presence of the azetidine group further contributes to its complexity. X-ray structural analysis confirms the arrangement of atoms within this compound .


Physical And Chemical Properties Analysis

  • Spectral Data : The IR and NMR spectra provide valuable information about functional groups and connectivity within the molecule .

Future Directions

: NIST Chemistry WebBook : Dyachenko et al., Chemistry of Heterocyclic Compounds, 56(1), 1592–1598 (2020)

properties

IUPAC Name

1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-13(2)20-24-18-8-4-5-10-19(18)26(20)15-11-25(12-15)21-16-7-6-9-17(16)22-14(3)23-21/h4-5,8,10,13,15H,6-7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKCYIBKNSVUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.